2,2'-(3,8-Dioctylpyrene-1,6-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
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Overview
Description
2,2’-(3,8-Dioctylpyrene-1,6-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is a complex organic compound that belongs to the class of dioxaborolanes. This compound is characterized by the presence of a pyrene core substituted with dioctyl groups and dioxaborolane moieties. It is primarily used in the field of organic electronics and materials science due to its unique electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(3,8-Dioctylpyrene-1,6-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) typically involves the following steps:
Preparation of the Pyrene Core: The pyrene core is synthesized through a series of reactions starting from commercially available precursors
Formation of Dioxaborolane Moieties: The dioxaborolane groups are introduced through a borylation reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The key steps include:
Scaling Up the Pyrene Core Synthesis: This involves optimizing the reaction conditions to ensure high yield and purity of the pyrene core.
Efficient Borylation: The borylation step is scaled up using continuous flow reactors to improve efficiency and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
2,2’-(3,8-Dioctylpyrene-1,6-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the electronic properties of the compound.
Substitution: The dioxaborolane groups can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions include various substituted pyrene derivatives and oxidized or reduced forms of the original compound .
Scientific Research Applications
2,2’-(3,8-Dioctylpyrene-1,6-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) has several scientific research applications:
Organic Electronics: It is used in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its excellent electronic properties.
Materials Science: The compound is used in the development of new materials with unique optical and electronic properties.
Biological Applications: Research is being conducted on its potential use in biological imaging and as a fluorescent probe.
Medicinal Chemistry: The compound is being explored for its potential use in drug delivery systems and as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2,2’-(3,8-Dioctylpyrene-1,6-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) involves its interaction with various molecular targets and pathways:
Electronic Properties: The compound’s electronic properties are influenced by the presence of the pyrene core and dioxaborolane groups, which facilitate electron transfer and charge transport.
Fluorescence: The compound exhibits strong fluorescence, making it useful as a fluorescent probe in biological applications.
Comparison with Similar Compounds
Similar Compounds
2,2’-(3,8-Diisopropylpyrene-1,6-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane): This compound has similar electronic properties but differs in the alkyl substituents on the pyrene core.
2,2’-(9,9-Dioctyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane): This compound has a fluorene core instead of a pyrene core, resulting in different optical and electronic properties.
Uniqueness
2,2’-(3,8-Dioctylpyrene-1,6-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is unique due to its combination of a pyrene core with dioctyl substituents and dioxaborolane groups. This combination imparts unique electronic and optical properties, making it highly valuable in various scientific and industrial applications .
Properties
Molecular Formula |
C44H64B2O4 |
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Molecular Weight |
678.6 g/mol |
IUPAC Name |
2-[3,8-dioctyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyren-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C44H64B2O4/c1-11-13-15-17-19-21-23-31-29-37(45-47-41(3,4)42(5,6)48-45)35-28-26-34-32(24-22-20-18-16-14-12-2)30-38(36-27-25-33(31)39(35)40(34)36)46-49-43(7,8)44(9,10)50-46/h25-30H,11-24H2,1-10H3 |
InChI Key |
RINUVSLZMWPLND-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C3C=CC4=C5C3=C2C=CC5=C(C=C4B6OC(C(O6)(C)C)(C)C)CCCCCCCC)CCCCCCCC |
Origin of Product |
United States |
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